
S-Phenyl 3-hydroxy-3-pentyloctanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl 3-hydroxy-3-pentyloctanethioate: is an organic compound characterized by the presence of a phenyl group attached to a thioester moiety This compound is notable for its unique structural features, which include a hydroxy group and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl 3-hydroxy-3-pentyloctanethioate typically involves the reaction of a phenyl thiol with an appropriate ester or acid chloride under controlled conditions. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the thioester bond. The process may also involve the use of solvents like dichloromethane to ensure proper mixing and reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: S-Phenyl 3-hydroxy-3-pentyloctanethioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The thioester moiety can be reduced to form a thiol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: S-Phenyl 3-hydroxy-3-pentyloctanethioate is used as a building block in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving thioesters.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of S-Phenyl 3-hydroxy-3-pentyloctanethioate involves its interaction with specific molecular targets, such as enzymes that catalyze thioester hydrolysis. The hydroxy group and the phenyl moiety play crucial roles in binding to the active site of the enzyme, facilitating the catalytic process. The long alkyl chain may also contribute to the compound’s ability to interact with lipid membranes, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
- S-Phenyl 3-hydroxy-3-phenylpropanethioate
- S-Phenyl 3-hydroxy-3-(3-methoxyphenyl)propanethioate
Comparison: S-Phenyl 3-hydroxy-3-pentyloctanethioate is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to its analogs. The presence of the hydroxy group and the phenyl moiety in all these compounds allows for similar reactivity, but the variations in the alkyl chain length and substituents on the phenyl ring can lead to differences in solubility, reactivity, and biological activity.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61257-11-2 |
|---|---|
Molecular Formula |
C19H30O2S |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
S-phenyl 3-hydroxy-3-pentyloctanethioate |
InChI |
InChI=1S/C19H30O2S/c1-3-5-10-14-19(21,15-11-6-4-2)16-18(20)22-17-12-8-7-9-13-17/h7-9,12-13,21H,3-6,10-11,14-16H2,1-2H3 |
InChI Key |
HFWOLKMCTHVNIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(CC(=O)SC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


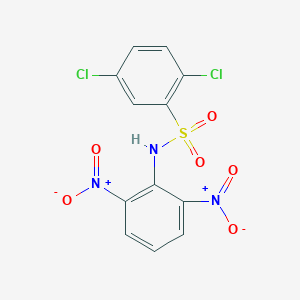
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)


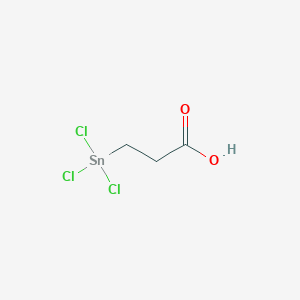
![2-{[1-(2-Ethylcyclopentyl)oct-1-EN-3-YL]oxy}oxane](/img/structure/B14597930.png)
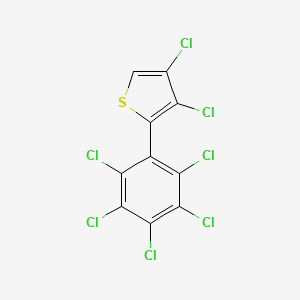
![3-[1-(2-Benzyl-2-phenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14597934.png)
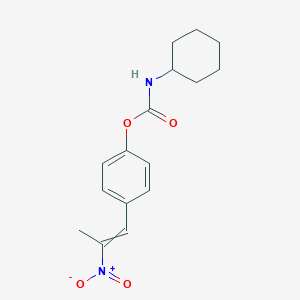

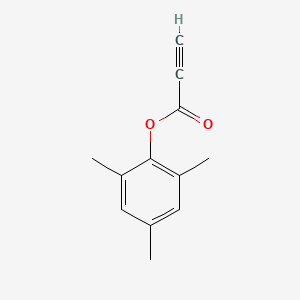
![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)
